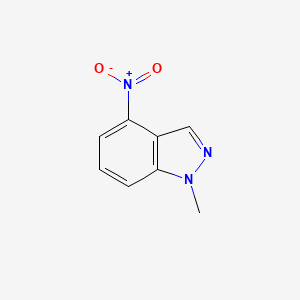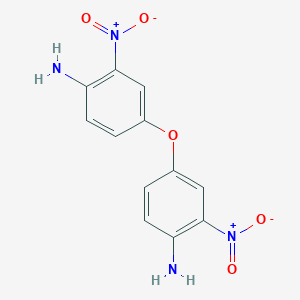
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid, also known as (E)-3-Fluoro-4-((3-fluorobenzyl)oxy)phenylacrylic acid, is an organic compound belonging to the family of phenylacrylic acids. It is a colorless solid with the chemical formula C14H10F2O2. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antimicrobial agents. This compound has also been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Metal Complex Synthesis
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid (L1) is used in synthesizing metal complexes. For instance, complexes like [Mn{sub 3}(L1){sub 6}(L2){sub 2}].H{sub 2}O.CH{sub 3}CN (1), [Zn{sub 2}(L1){sub 4}(L3)]{sub n} (2), [Mn(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (3), and [Co(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (4) have been synthesized. These complexes are significant for studying halogen-halogen interactions, particularly fluoro-fluoro contact. They also exhibit variable-temperature magnetic measurements indicating antiferromagnetic interactions in certain metal ions (Liu, Liu, & Li, 2011).
Optoelectronic Properties
This chemical is important in the study of optoelectronic properties of similar molecules. For example, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been researched for its structural, optoelectronic, and thermodynamic properties. These properties are crucial for applications in nonlinear optical materials, as indicated by its dipole moment, polarizability, and hyperpolarizability measurements (Fonkem et al., 2019).
Corrosion Inhibition
(E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, another related compound, has been utilized to form self-assembled films on iron surfaces for corrosion protection. The films formed from this compound demonstrated significant inhibition abilities against iron corrosion, indicating its potential in materials protection (Zhang, Chen, Li, & Le, 2009).
Drug Release and
Polymeric ApplicationsThe compound has applications in drug release studies and polymer science. For instance, in a study involving polymeric hydrogels, a novel crosslinker was synthesized using a related compound, (E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate (AMA). This study explored the drug-releasing behavior from the hydrogels, showing that the release rate was dependent on various factors like crosslinking density and drug loading percentage. This research is pivotal for the development of advanced drug delivery systems (Arun & Reddy, 2005).
Synthesis of Amphiphilic Copolymers
In another study, amphiphilic narrow dispersed copolymers of acrylic acid and fluoroalkyl acrylates were synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization. This process, which involved the use of dibenzyl trithiocarbonate in DMF solution, led to the formation of triblock copolymers in various media, demonstrating the compound's utility in creating core–shell particles and microstructured polymer films (Serkhacheva et al., 2017).
Design of Histone Deacetylase Inhibitors
(E)-3-(4-(substituted)-phenyl)acrylic acids have been designed and synthesized as potential histone deacetylase inhibitors and cytotoxic agents. Such compounds exhibited significant inhibitory activity against specific cancer cell lines, highlighting their potential in cancer therapy (Abdel-Atty et al., 2014).
properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNYRRFIRMCOC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

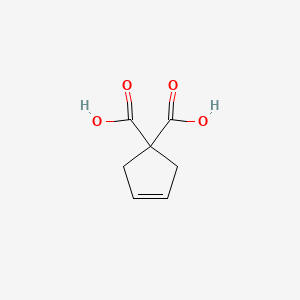
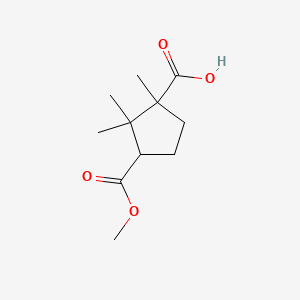
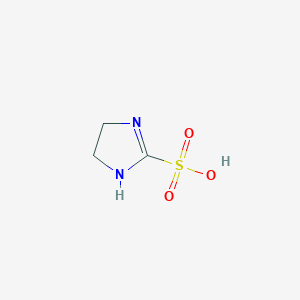

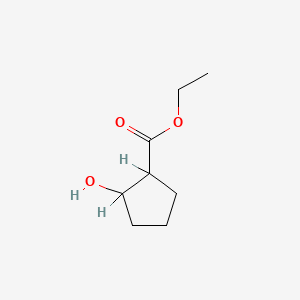
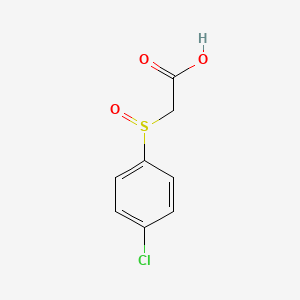
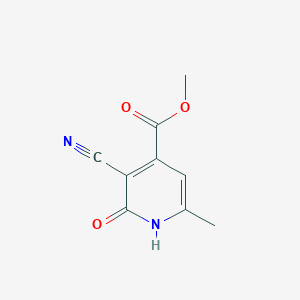


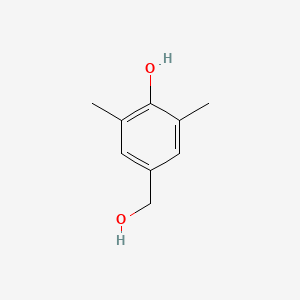
![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)
![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
